molecular formula C11H15ClO B8773478 4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE CAS No. 16214-14-5

4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE

Cat. No.: B8773478
CAS No.: 16214-14-5
M. Wt: 198.69 g/mol
InChI Key: SZDNVAYLSFZKJM-UHFFFAOYSA-N
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Description

4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE: is an organic compound with a complex structure It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a methoxy group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the chloromethylation of a benzene derivative, followed by the introduction of methoxy and isopropyl groups through various substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidized or reduced products.

Scientific Research Applications

4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE exerts its effects involves interactions with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and isopropyl groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(chloromethyl)-4-methyl-: This compound has a similar structure but lacks the methoxy and isopropyl groups.

    Benzene, 1-chloro-4-methyl-: Another similar compound, differing in the position and type of substituents on the benzene ring.

Uniqueness

4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of the methoxy group enhances its solubility in organic solvents, while the isopropyl group can influence its steric and electronic properties.

Properties

CAS No.

16214-14-5

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

4-(chloromethyl)-1-methoxy-2-propan-2-ylbenzene

InChI

InChI=1S/C11H15ClO/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-6,8H,7H2,1-3H3

InChI Key

SZDNVAYLSFZKJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)CCl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrochloric acid gas is bubbed into a mixture of 55 g of o-isopropylanisole, 35 g of formaline and 9 g of zinc chloride with ice cooling and stirring for hours. The reaction mixture is added to ice water and the mixture is extracted with ether to give 70 g of crude 3-isopropyl-4-methoxybenzyl chloride. Potassium cyanide (26 g) is added to 400 ml of acetonitrile, 100 mg of 18-crown 6 is added thereto, and the benzyl chloride compound obtained above is dropped thereinto with refluxing and stirring. After the dropping is completed, the mixture is heated to reflux for ten hours with stirring. The reaction solution is then concentrated in vacuo, water is added to the concentrate, and the mixture is extracted with ether. The resulting extract is purified by subjecting to a distillation in vacuo to give 40 g of 3-isopropyl-4-methoxybenzyl cyanide, boiling point under 1 mm Hg 120°-125° C.
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55 g
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35 g
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ice water
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